molecular formula C11H8ClN3O4S B12927685 Phenyl (6-chloropyridazine-3-sulfonyl)carbamate CAS No. 89391-74-2

Phenyl (6-chloropyridazine-3-sulfonyl)carbamate

Cat. No.: B12927685
CAS No.: 89391-74-2
M. Wt: 313.72 g/mol
InChI Key: AXLVJKRDQCPNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate is a chemical compound with the molecular formula C11H8ClN3O4S and a molecular weight of 313.72 g/mol . This compound is part of the sulfonylcarbamate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate can be compared with other similar compounds such as:

Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate stands out due to its unique combination of a sulfonylcarbamate group and a chloropyridazine ring, which imparts specific chemical and biological properties.

Properties

CAS No.

89391-74-2

Molecular Formula

C11H8ClN3O4S

Molecular Weight

313.72 g/mol

IUPAC Name

phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate

InChI

InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

AXLVJKRDQCPNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.